molecular formula C15H27NO2Sn B8742425 8-Boc-3-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene

8-Boc-3-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene

Katalognummer: B8742425
Molekulargewicht: 372.09 g/mol
InChI-Schlüssel: CSOXYAIJSZZHSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Boc-3-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene: is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique combination of a tert-butyl ester group and a trimethylstannyl group, making it a valuable intermediate in various chemical syntheses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate typically involves multiple steps:

    Formation of the bicyclic core: The initial step involves the construction of the bicyclic structure through a Diels-Alder reaction or similar cycloaddition reactions.

    Introduction of the tert-butyl ester group: This step is usually achieved via esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.

    Attachment of the trimethylstannyl group:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and advanced purification methods may be employed.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylstannyl group, leading to the formation of organotin oxides.

    Reduction: Reduction reactions can target the bicyclic core or the ester group, resulting in the formation of various reduced derivatives.

    Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as halides or organometallic reagents in the presence of a suitable catalyst.

Major Products:

    Oxidation: Organotin oxides and related derivatives.

    Reduction: Reduced bicyclic compounds and alcohols.

    Substitution: Various substituted bicyclic compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Intermediate in organic synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Bioconjugation: The trimethylstannyl group can be used for bioconjugation reactions, enabling the attachment of the compound to biomolecules for imaging or therapeutic purposes.

Medicine:

    Drug development: The unique structure of the compound makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.

Industry:

    Catalysis: The compound can be used as a ligand or catalyst in various industrial processes, including polymerization and cross-coupling reactions.

Wirkmechanismus

The mechanism of action of tert-butyl 3-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence biochemical pathways related to its functional groups, such as those involving ester hydrolysis or organotin chemistry.

Vergleich Mit ähnlichen Verbindungen

  • Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
  • Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate

Comparison:

  • Uniqueness: The presence of the trimethylstannyl group in tert-butyl 3-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate distinguishes it from other similar compounds, providing unique reactivity and applications.
  • Functional Groups: While similar compounds may feature different substituents, the trimethylstannyl group offers distinct advantages in terms of reactivity and potential applications in bioconjugation and catalysis.

Eigenschaften

Molekularformel

C15H27NO2Sn

Molekulargewicht

372.09 g/mol

IUPAC-Name

tert-butyl 3-trimethylstannyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate

InChI

InChI=1S/C12H18NO2.3CH3.Sn/c1-12(2,3)15-11(14)13-9-5-4-6-10(13)8-7-9;;;;/h5,9-10H,6-8H2,1-3H3;3*1H3;

InChI-Schlüssel

CSOXYAIJSZZHSO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1C2CCC1C=C(C2)[Sn](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.